molecular formula C10H12ClN B121559 3-(4-Chlorobenzyl)azetidine CAS No. 606129-49-1

3-(4-Chlorobenzyl)azetidine

Cat. No.: B121559
CAS No.: 606129-49-1
M. Wt: 181.66 g/mol
InChI Key: UTOUVXKYESEICL-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)azetidine, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Properties

The synthesis of azetidine derivatives, including those related to 3-[(4-Chlorophenyl)methyl]azetidine, has been extensively studied. For instance, Lie Ken Jie and Syed-rahmatullah (1992) explored the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters, characterizing their structures using nuclear magnetic resonance (NMR) and infrared spectral analyses (Lie Ken Jie & Syed-rahmatullah, 1992).

Rearrangement and Reactivity

Dejaegher et al. (2002) described the synthesis of 2-aryl-3,3-dichloroazetidines and investigated their reactivity with bases, leading to various ring transformations and the formation of other compounds such as aziridines (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Applications in Antibacterial Agents

Frigola et al. (1995) synthesized a series of 7-azetidinylquinolones with varied substituents, including a 7-(3-amino-2-methyl-1-azetidinyl) moiety, to study their effects on antibacterial activity and in vivo efficacy (Frigola et al., 1995).

Metabotropic Glutamate Receptor Agonists

Manahan‐Vaughan and Reymann (1996) investigated the role of metabotropic glutamate receptors in the dentate gyrus of the rat, using trans-azetidine-2,4-dicarboxylic acid (ADA) to facilitate long-term potentiation (Manahan‐Vaughan & Reymann, 1996).

Cholesterol Inhibition Studies

Salman and Magtoof (2019) focused on the synthesis of a 3-(4-chlorophenyl) bicyclic azetidin-2-one and its potential as a cholesterol inhibitor in blood (Salman & Magtoof, 2019).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOUVXKYESEICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588386
Record name 3-[(4-Chlorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606129-49-1
Record name 3-[(4-Chlorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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